Comparative Tissue Residue Kinetics: Roxarsone Generates Significantly Higher Inorganic Arsenite Levels in Chicken Breast Than Untreated Controls
A large-scale feeding trial directly quantified arsenic species in chicken breast meat following roxarsone administration. Roxarsone-fed chickens exhibited a residual arsenite concentration of 3.1 μg/kg at the study endpoint, a 7.6-fold increase compared to the 0.41 μg/kg detected in control chickens receiving no roxarsone [1]. Notably, arsenite is a highly toxic inorganic arsenic species, and concentrations of both unmetabolized roxarsone and a previously unidentified arsenic species were also significantly elevated in the treated group. Critically, these elevated levels persisted for at least 7 days after the drug was withdrawn from the diet, indicating a measurable and sustained tissue residue profile [1].
| Evidence Dimension | Residual arsenite concentration in chicken breast meat |
|---|---|
| Target Compound Data | 3.1 μg/kg |
| Comparator Or Baseline | Control (no roxarsone): 0.41 μg/kg |
| Quantified Difference | 7.6-fold increase |
| Conditions | Feeding trial with 1,600 chickens; 800 fed roxarsone-supplemented diet for 1 month, then 7-day clearance period |
Why This Matters
This quantifies roxarsone's unique contribution to inorganic arsenic residues in edible tissues, a critical parameter for food safety risk assessments and residue monitoring method validation that cannot be inferred from other organoarsenicals.
- [1] Konkel L. Organoarsenic Drugs over Time: The Pharmacokinetics of Roxarsone in Chicken Meat. Environ Health Perspect. 2016;124(8):A150. View Source
